
digallium arsenide phosphide
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Descripción general
Descripción
Digallium arsenide phosphide, also known as this compound, is a useful research compound. Its molecular formula is AsGa2P and its molecular weight is 245.341361. The purity is usually 95%.
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Análisis De Reacciones Químicas
Decomposition Reactions
At elevated temperatures, digallium arsenide phosphide may undergo decomposition, particularly when exposed to moisture or high temperatures. The general decomposition can be represented as:
Ga2As1 xPx→Ga2+As+P
This reaction illustrates the breakdown of this compound into its elemental components under extreme conditions.
Reaction with Water
This compound is sensitive to moisture, which can lead to the formation of toxic gases. The reaction with water can be represented as follows:
Ga2As1 xPx+H2O→Ga OH 3+AsH3+PH3
This reaction highlights the potential hazards associated with handling this compound, as it produces arsine and phosphine, both of which are highly toxic gases.
Stability Under Various Conditions
Research indicates that this compound exhibits stability under certain conditions but may degrade when exposed to high temperatures or reactive environments. For instance, studies involving post-oxidation annealing show that while some dielectric properties improve, there is a notable loss of arsenic at the surface, indicating instability under oxidative conditions .
Reactivity with Acids and Bases
This compound reacts with strong acids and bases, leading to the release of hydrogen gas and other byproducts. The general reactions can be summarized as:
-
Reaction with Acids :
Ga2As1 xPx+6HCl→2GaCl3+AsCl3+xH3PO4
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Reaction with Bases :
Ga2As1 xPx+6NaOH→2Na3[Ga(OH)6]+AsH3+xNa3[PO4]
These reactions illustrate the compound's susceptibility to hydrolysis in acidic or basic environments.
Light-Emitting Diodes
This compound is extensively used in the production of red, orange, and yellow LEDs due to its ability to emit light efficiently across these wavelengths when appropriately doped. The incorporation of nitrogen into the structure can further tune its electronic properties, enhancing performance in optoelectronic applications.
Laser Diodes
The tunable band gap of this compound allows it to be used in laser diodes for telecommunications and other applications requiring specific wavelengths of light.
Propiedades
Número CAS |
12044-20-1 |
---|---|
Fórmula molecular |
AsGa2P |
Peso molecular |
245.341361 |
Sinónimos |
digallium arsenide phosphide |
Origen del producto |
United States |
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